

"5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole"

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

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An In-depth Technical Guide on **5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole**

IUPAC Name: **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole** is limited in publicly available literature, its basic properties can be inferred from its structure and data on analogous compounds.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ ClN
Molecular Weight	179.65 g/mol
Canonical SMILES	<chem>C1CC(=NC1)C2=CC=C(C=C2)Cl</chem>
InChI Key	GVDFEHZUJYTBCE-UHFFFAOYSA-N

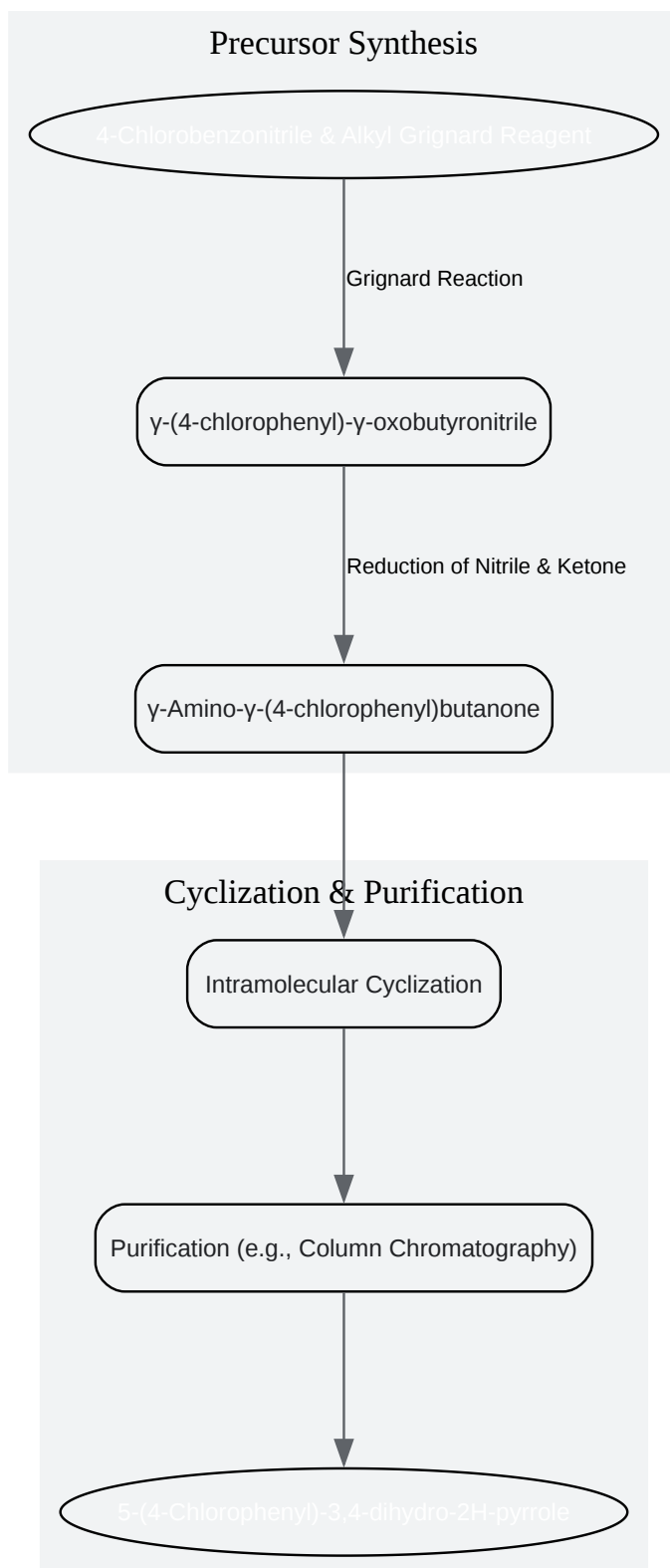
Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol specifically for **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole** is not readily available in the surveyed literature. However, a general and adaptable method for the synthesis of similar 5-aryl-3,4-dihydro-2H-pyrroles involves the cyclization of a γ -amino ketone precursor. A detailed experimental protocol for a closely related analog, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, is described and can be adapted for the synthesis of the title compound[1].

General Synthetic Approach:

The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles typically proceeds via the intramolecular cyclization of a γ -amino ketone. This precursor can be synthesized through various established organic chemistry methods.

Conceptual Experimental Workflow for Synthesis:



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Caption: Conceptual workflow for the synthesis of **5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole**.

Adapted Experimental Protocol for Synthesis:

- Step 1: Synthesis of the γ -Acetamido Ketone Precursor. The synthesis would begin with a suitable starting material, such as a commercially available γ -(4-chlorophenyl) ketone derivative. This would be converted to the corresponding N-acetylated γ -amino ketone.
- Step 2: Acid-Catalyzed Cyclization and Dehydration. The γ -acetamido ketone precursor would then be subjected to acidic conditions (e.g., refluxing in ethanolic HCl) to facilitate deacetylation followed by intramolecular cyclization and dehydration to yield the desired **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole**[1].
- Step 3: Purification. The crude product would be purified using standard laboratory techniques, such as silica gel column chromatography, to yield the pure compound[1].

Characterization:

The structure of the synthesized compound would be confirmed by spectroscopic methods:

- ^1H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the methylene protons of the dihydropyrrole ring and signals in the aromatic region for the chlorophenyl group[1].
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbon atoms of the dihydropyrrole ring and the chlorophenyl substituent.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (179.65 for $\text{C}_{10}\text{H}_{10}\text{ClN}$) would be expected.

Biological Activity and Potential Applications

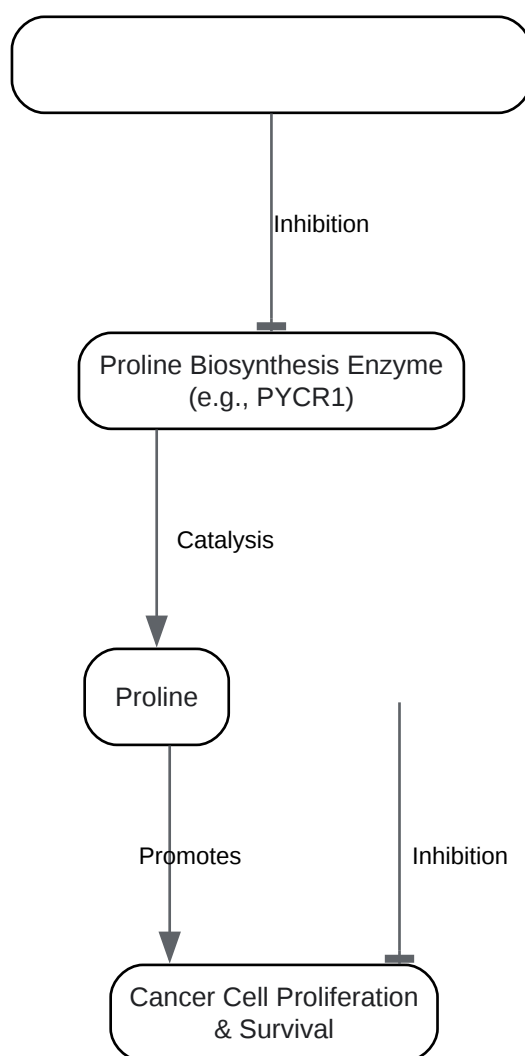
While direct biological studies on **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole** are not extensively reported, the pyrrole and pyrroline scaffolds are present in numerous biologically active molecules. Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been investigated for their antiproliferative activity against various human cancer cell lines[2]. This

suggests that the core structure of 5-aryl-3,4-dihydro-2H-pyrrole could serve as a valuable scaffold for the development of novel therapeutic agents.

The metabolic cycle of L-proline, which involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is crucial for the survival and proliferation of cancer cells[2]. Therefore, synthetic analogues of this intermediate, such as **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole**, could potentially interfere with these metabolic pathways.

Potential Mechanism of Action - A Hypothetical Signaling Pathway:

Given the structural similarity of 3,4-dihydro-2H-pyrrole derivatives to intermediates in proline metabolism, a hypothetical mechanism of action could involve the inhibition of enzymes in this pathway, leading to antiproliferative effects.



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Caption: Hypothetical pathway of cancer cell growth inhibition.

Future Directions

The information available suggests that **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole** is a compound of interest for further investigation. Future research should focus on:

- Developing and optimizing a robust and high-yielding synthesis protocol.
- Thoroughly characterizing the physicochemical properties of the pure compound.
- Screening the compound for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
- If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, including target identification and pathway analysis.

This technical guide serves as a foundational document to encourage and guide future research into the chemical and biological properties of **5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole**.

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- To cite this document: BenchChem. ["5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

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